molecular formula C14H14BrNO B13337735 4-(Benzyloxy)-5-bromo-2-methylaniline

4-(Benzyloxy)-5-bromo-2-methylaniline

Cat. No.: B13337735
M. Wt: 292.17 g/mol
InChI Key: UKGUYPBOVPILJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-5-bromo-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-methylaniline typically involves multiple steps. One common method is the bromination of 4-(Benzyloxy)-2-methylaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.

Another approach involves the use of Suzuki-Miyaura coupling reactions. This method employs a palladium catalyst to couple a boronic acid derivative with a halogenated precursor, resulting in the formation of the desired compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-bromo-2-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of amines from nitro derivatives.

Scientific Research Applications

4-(Benzyloxy)-5-bromo-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-5-bromo-2-methylaniline is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and benzyloxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

5-bromo-2-methyl-4-phenylmethoxyaniline

InChI

InChI=1S/C14H14BrNO/c1-10-7-14(12(15)8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3

InChI Key

UKGUYPBOVPILJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Br)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.